molecular formula C13H19NO3 B1201356 Viloxazine CAS No. 46817-91-8

Viloxazine

Katalognummer B1201356
CAS-Nummer: 46817-91-8
Molekulargewicht: 237.29 g/mol
InChI-Schlüssel: YWPHCCPCQOJSGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Viloxazine is a medication used to treat attention deficit hyperactivity disorder (ADHD) in children and adults . It belongs to the group of medicines called selective norepinephrine reuptake inhibitors (SNRIs) .


Synthesis Analysis

Viloxazine hydrochloride was synthesized using 2-ethoxyphenol as a raw material by a 4-step reaction .


Molecular Structure Analysis

Viloxazine has a molecular formula of C13H19NO3 . It is structurally distinct from conventional tri- or tetra-cyclic antidepressants .


Chemical Reactions Analysis

Viloxazine is a selective norepinephrine reuptake inhibitor and also exhibits agonistic and antagonistic effects on serotonin receptors 5-HT 2C and 5-HT 2B .


Physical And Chemical Properties Analysis

Viloxazine is structurally distinct from conventional tri- or tetra-cyclic antidepressants. In contrast to imipramine, it has minimal sedative anticholinergic or adrenergic effects in man .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Depression : Viloxazine, initially used as an antidepressant in Europe, has been repurposed for treating ADHD in the USA. It shows a low risk for cardiotoxicity compared to first-generation antidepressants and is primarily a norepinephrine reuptake inhibitor, with potential effects on the serotoninergic system (Findling et al., 2021).

  • Clinical Efficacy in Depressive Neurosis : A controlled clinical study comparing viloxazine with doxepin and placebo found no significant differences in therapeutic effects among the three groups, suggesting the need for further research to establish its efficacy in treating depressive neurosis (McEvoy et al., 1980).

  • Sleep EEG Effects : Viloxazine has been studied for its effects on sleep EEG, particularly in interaction with flurazepam. It was observed to decrease REM sleep, increase light sleep stages, and increase transitions to awake (Wilson et al., 1980).

  • Pharmacological Profile and Biogenic Amine Uptake : Research has shown that viloxazine selectively inhibits noradrenaline uptake and possesses higher in vivo activity than predicted by in vitro studies. Its pharmacological profile is distinct from tricyclic antidepressants (Blackburn et al., 1978).

  • Metabolism and Drug-Drug Interaction : Studies on viloxazine's metabolism revealed 5-hydroxylation followed by glucuronidation as the major metabolic route in humans. It was found not to be a significant inhibitor or inducer of CYPs and transporters, except for CYP1A2 (Yu, 2020).

  • Serotonin and Norepinephrine Modulating Properties : Viloxazine has been identified as a serotonin norepinephrine modulating agent (SNMA), with effects on serotoninergic and noradrenergic systems, indicating its potential use in ADHD treatment (Yu et al., 2020).

  • Use in Narcolepsy : Viloxazine has been reported to have inhibitory effects on REM sleep, cataplexy, and other narcolepsy symptoms, with good tolerance in elderly subjects (Guilleminault et al., 1986).

  • Placebo Response in ADHD Treatment Trials : Studies assessing placebo response in viloxazine trials for ADHD treatment revealed the need to consider this factor in evaluating the drug's efficacy (Nasser et al., 2022).

  • Pharmacokinetics with Methylphenidate : Research on the pharmacokinetics of viloxazine when coadministered with methylphenidate showed no significant impact on the pharmacokinetics of either drug, suggesting safe coadministration (Faison et al., 2020).

Safety And Hazards

Some people have thoughts about suicide while taking viloxazine . Other side effects include insomnia, headache, somnolence, fatigue, nausea, vomiting, decreased appetite, dry mouth, constipation, irritability, increased heart rate, and increased blood pressure . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye .

Eigenschaften

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPHCCPCQOJSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35604-67-2 (hydrochloride)
Record name Viloxazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6057900
Record name Viloxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Attention Deficit Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder in children characterized by inattention and hyperactivity. In current literature, the pathophysiology of ADHD is understood to involve the imbalance of neurotransmitters, especially dopamine (DA) and norepinephrine (NE). The mechanism of action of viloxazine has not been fully elucidated; however, viloxazine is believed to work by modulating the monoaminergic neurotransmitter systems. Viloxazine is a selective and moderate norepinephrine reuptake inhibitor that binds to the norepinephrine transporter and inhibits the reuptake of norepinephrine. It thereby increases extracellular norepinephrine levels across several brain regions. Viloxazine potentiates serotonergic effects: it was shown to enhance neuronal sensitivity to serotonin and increase serotonin levels in the brain. _In vitro_, viloxazine is an antagonist at 5-HT2B receptors and an agonist 5-HT2C receptors. 5-HT2B receptors expressed on GABAergic interneurons are involved in tonic inhibitory control of serotonin neurons that innervate the medial prefrontal context; thus, antagonism of 5-HT2B receptors may result in disinhibition and enhanced serotonin release in the brain region. There is conflicting evidence in the literature that viloxazine increases dopamine levels in the brain via direct or indirect effects. For example, the norepinephrine transporter is also involved in the reuptake of dopamine in the prefrontal cortex and stimulation of 5-HT2C receptors facilitates DA release and enhances dopaminergic transmission in the brain. As dopamine dysregulation in the prefrontal cortex and amygdala is implicated in ADHD pathophysiology, the impact of viloxazine on dopamine levels may contribute to its mechanism of action. However, there is insufficient evidence to conclude this. Viloxazine has a negligible impact on dopamine in the nucleus accumbens and is not associated with an abuse risk.
Record name Viloxazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Viloxazine

CAS RN

46817-91-8
Record name Viloxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46817-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viloxazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viloxazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Viloxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Viloxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VILOXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I5Y2789ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

178-180
Record name Viloxazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

Citric and B.P. (0.5 g.) is dissolved in water for injection (75 ml.) and 2-(o-ethoxyphenoxymethyl)morpholine hydrochloride (2.36 g.) is added slowly to this solution with stirring. The pH of the solution is adjusted to 5.0 with N/l sodium hydroxide solution, the volume is made up to 100 ml. with water for injection and the pH is rechecked. The solution is filtered through a 5μ millipore membrane, distributed into 1 ml. ampoules and sterilized by autoclaving at 121°C. for 20 minutes. There is thus obtained a 2.0% solution of 2-(o-ethoxyphenoxymethyl)morpholine suitable for injection.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Viloxazine
Reactant of Route 2
Reactant of Route 2
Viloxazine
Reactant of Route 3
Reactant of Route 3
Viloxazine
Reactant of Route 4
Reactant of Route 4
Viloxazine
Reactant of Route 5
Reactant of Route 5
Viloxazine
Reactant of Route 6
Reactant of Route 6
Viloxazine

Citations

For This Compound
3,950
Citations
RM Finder, RN Brogden, TM Speight, GS Avery - Drugs, 1977 - Springer
… that viloxazine is more rapid in its action than imipramine or amitriptyline, and none has indicated that viloxazine … anxiety component, viloxazine alone was preferable to a combination of …
Number of citations: 101 link.springer.com
RL Findling, SA Candler, AF Nasser, S Schwabe, C Yu… - CNS drugs, 2021 - Springer
… The therapeutic effects of viloxazine are thought to be primarily the … viloxazine may also impact the serotoninergic system. This review summarizes the evolving knowledge of viloxazine …
Number of citations: 38 link.springer.com
AN Edinoff, HA Akuly, JH Wagner… - Frontiers in …, 2021 - frontiersin.org
… modulating agent (SNMA) viloxazine in an extended-release capsule (viloxazine ER) for treatment of ADHD in children aged 6–17. Viloxazine modulates serotonergic activity as a …
Number of citations: 16 www.frontiersin.org
A Nasser, T Liranso, T Adewole, N Fry… - Journal of Clinical …, 2021 - ncbi.nlm.nih.gov
Purpose This phase 3 clinical trial evaluated the efficacy and safety of viloxazine extended-release capsules (VLX-ER) as a monotherapy for attention-deficit/hyperactivity disorder (…
Number of citations: 25 www.ncbi.nlm.nih.gov
C Yu, J Garcia-Olivares, S Candler… - Journal of …, 2020 - Taylor & Francis
… We report the effects of viloxazine on serotoninergic (5-HT) system. In vitro, viloxazine … In vivo, viloxazine increased extracellular 5-HT levels in the prefrontal cortex (PFC), a brain …
Number of citations: 63 www.tandfonline.com
PFC Bayliss, AR Dewsbury, JF Donald… - Journal of …, 1974 - journals.sagepub.com
… with viloxazine was an upper gastro-intestinal disturbance with nausea and occasional vomiting, but this was transient. It is concluded that viloxazine … of sedation with viloxazine is of …
Number of citations: 30 journals.sagepub.com
A Nasser, JT Hull, SA Chaturvedi, T Liranso, O Odebo… - CNS drugs, 2022 - Springer
… of viloxazine extended-release capsules (viloxazine ER; Qelbree ® ) in pediatrics (6–17 years of age). The aim of this study was to evaluate the efficacy and safety of viloxazine ER in …
Number of citations: 12 link.springer.com
A Nasser, T Liranso, T Adewole, N Fry… - Psychopharmacology …, 2021 - ncbi.nlm.nih.gov
Objectives: Three Phase 3 trials have demonstrated the efficacy and safety of SPN-812 in pediatric subjects with ADHD. Here, we report the results of a fourth trial. Methods: Eligible …
Number of citations: 28 www.ncbi.nlm.nih.gov
A Nasser, T Liranso, T Adewole, N Fry, JT Hull… - Clinical Therapeutics, 2020 - Elsevier
… The purpose of this study was to evaluate whether treatment with SPN-812 (viloxazine … systemic disease, a history of allergic reaction to viloxazine or its excipients, any food allergy or …
Number of citations: 60 www.sciencedirect.com
A Nasser, SL Faison, T Liranso, T Adewole… - The Journal of …, 2020 - psychiatrist.com
… The secondary endpoint was the time point placebo-adjusted CFB in QTcI (ΔΔQTcI) for viloxazine… Results: The correlation between ΔQTcI and viloxazine Cp demonstrated a statistically …
Number of citations: 11 www.psychiatrist.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.